(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A study presents the synthesis, crystal structure, and density functional theory (DFT) analysis of boric acid ester intermediates with benzene rings, which share structural similarities to the requested compound (Huang et al., 2021). These compounds were synthesized via a three-step substitution reaction and analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations were compared with X-ray diffraction values, providing insights into the molecular structures, electrostatic potentials, and frontier molecular orbitals. This study exemplifies the detailed structural analysis and physicochemical properties exploration, which can be applied to similar compounds for various scientific applications.
Catalytic and Synthetic Applications
Another research focus is on the synthesis of heterocycles containing both piperidine and pyridine rings, addressing challenges in the synthetic efficiency (Zhang et al., 2020). The reported method, starting from D-pyroglutaminol, demonstrates potential for organic synthesis applications by introducing a chiral methyl group, showcasing the versatility of such structures in synthesizing complex heterocycles.
Chemical Reactions and Intermediates
Research on the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents to yield pyrrolo[2,3-c]pyridin-3-ols and their derivatives provides insights into the synthesis of structurally related compounds (Kobayashi et al., 2011). This highlights the potential of such compounds in synthesizing various pharmacologically relevant structures.
Physicochemical Properties and Molecular Analysis
The study of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates and their reaction with nucleophiles to form heterocyclic compounds reveals the chemical versatility and potential applications of these compounds in synthesizing pharmacologically active molecules (Sokolov & Aksinenko, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit multiple receptor tyrosine kinases . These targets play a crucial role in cellular signaling and are often implicated in various diseases when dysregulated.
Mode of Action
This can lead to changes in cellular signaling pathways, potentially altering cell behavior .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to collagen synthesis and fibrosis . By inhibiting key enzymes in these pathways, the compound could potentially reduce collagen deposition and fibrosis.
Pharmacokinetics
Similar compounds have been shown to have various toxic effects, suggesting that they may be metabolized and excreted by the body in a manner that could lead to toxicity .
Result of Action
Similar compounds have been shown to reduce collagen deposition in liver fibrosis models , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-6-15(18-10-12)21-13-7-9-19(11-13)16(20)14-4-2-3-8-17-14/h2-6,8,10,13H,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXCSQXUHJCKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.